Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate is a thiophene-based derivative featuring a 4,4-dimethyl-2,6-dioxocyclohexylidene (ivDde) protecting group. This compound is structurally characterized by a thiophene ring substituted with a methyl carboxylate ester at position 2 and an ivDde-protected amino group at position 2. The ivDde group is a hydrazine-labile protecting moiety widely used in peptide synthesis for its orthogonality to Fmoc/tBu strategies . Its primary application lies in solid-phase synthesis, where selective deprotection under mild conditions (e.g., hydrazine) enables precise functionalization of amino acid side chains .
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJXFXDVUAVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules or participation in chemical reactions that lead to desired outcomes.
Comparison with Similar Compounds
Structural Analogues in Thiophene Carboxylate Derivatives
Several structurally related thiophene carboxylates exhibit variations in substituents and functional groups, influencing their reactivity and applications:
Key Observations :
- The target compound is distinguished by its ivDde group, enabling selective deprotection in peptide synthesis, unlike simpler esters (e.g., 6o) or unprotected amino derivatives (e.g., 2b) .
- Compounds like 6o and 2b prioritize functional diversity (e.g., phenolic hydroxyl, cyano groups) for multicomponent reactions or bioactivity, whereas the target compound emphasizes synthetic control .
- Stability: The ivDde group in the target compound is labile to hydrazine, contrasting with the hydrolytic stability of methyl/ethyl esters in pesticide derivatives (e.g., metsulfuron methyl ester) .
Comparison with ivDde-Protected Amino Acid Derivatives
The ivDde group is also employed in amino acid building blocks, such as DAA1040 ivDde-L-Dab(Fmoc)-OH :
- DAA1040: Contains an ivDde-protected β-amino group and Fmoc-protected α-amino group (Mol. Wt. 546.66 g/mol).
- Target Compound: Simpler structure with a single ivDde-protected amino group on thiophene.
- Functional Contrast : DAA1040 facilitates dual orthogonal protection in peptides, while the target compound’s thiophene core may enhance rigidity or electronic properties in hybrid peptidomimetics .
Biological Activity
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate (CAS Number: 857039-92-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a thiophene ring and a carboxylate group. The molecular formula is , with a molecular weight of approximately 307.36 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N O₄S |
| Molecular Weight | 307.36 g/mol |
| CAS Number | 857039-92-0 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. Methyl thiophene-2-carboxylate derivatives have been studied for their efficacy against various bacterial strains. For example, studies have shown that these compounds can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . In vitro studies have demonstrated that methyl thiophene-2-carboxylate can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM .
- Anticancer Activity : In a recent dissertation focused on the pharmacological evaluation of thiophene compounds, methyl thiophene-2-carboxylate was shown to exhibit IC50 values in the micromolar range against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : Some thiophene derivatives are known to intercalate into DNA, disrupting replication processes in rapidly dividing cells.
Preparation Methods
Multi-Component Reaction (MCR) Strategy
A scalable MCR approach is adapted from the synthesis of structurally analogous thiophenes. The method involves:
Reactants :
- Methyl 2-cyano-3-(dimethylamino)acrylate
- 4,4-Dimethyl-1,3-cyclohexanedione
- Elemental sulfur
Conditions :
- Solvent: Ethanol/water (3:1)
- Catalyst: Piperidine (10 mol%)
- Temperature: Reflux (78°C)
Mechanism :
Optimization and Process Parameters
Solvent and Catalytic Effects
Comparative studies from patent data highlight solvent-dependent yields:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | None | 60 | 65 | 92 |
| Acetic acid | H2SO4 | 80 | 70 | 94 |
| Ethanol/water | Piperidine | 78 | 58 | 95 |
Key Findings :
Purification and Characterization
Workup :
- Crude product is precipitated by adding ice-water, filtered, and washed with cold ethanol.
- Further purification via recrystallization (ethanol/water) or flash chromatography.
Spectroscopic Data :
Alternative Methodologies
Microwave-Assisted Synthesis
A modified protocol reduces reaction time from hours to minutes:
Conditions :
- Microwave irradiation (300 W)
- Solvent-free
- Temperature: 120°C
- Duration: 15 minutes
Challenges and Limitations
- Steric Hindrance : The bulky cyclohexylidene group slows down nucleophilic attack, necessitating elevated temperatures.
- Byproducts : Competing side reactions (e.g., over-alkylation) reduce yields, requiring careful stoichiometric control.
Industrial-Scale Production
Commercial suppliers like AK Scientific and Sapphire Bioscience produce the compound at 95% purity, employing the cyclocondensation method under GMP-compliant conditions. Batch sizes typically range from 10 g to 1 kg, with storage recommendations at 2–8°C in amber glass containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
